1-(5-Hydroxypentyl)uracil

Description

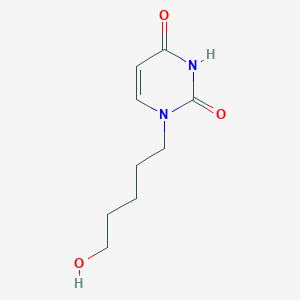

1-(5-Hydroxypentyl)uracil is a uracil derivative characterized by a hydroxypentyl side chain attached to the N1 position of the pyrimidine ring. The hydroxypentyl moiety may influence solubility, metabolic stability, and interactions with biological targets, as seen in related uracil derivatives .

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

1-(5-hydroxypentyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N2O3/c12-7-3-1-2-5-11-6-4-8(13)10-9(11)14/h4,6,12H,1-3,5,7H2,(H,10,13,14) |

InChI Key |

BOOPRVFORVJUMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Uracil Derivatives

5-(2-Hydroxyalkyl)uracil Derivatives

- Examples : 5-(2-hydroxyethyl)uracil [1] and 5-(3-hydroxypropyl)uracil [2] ().

- Key Differences :

- Chain Length : Shorter alkyl chains (C2 or C3) compared to the hydroxypentyl (C5) group in the target compound.

- Hydroxyl Position : Hydroxyl groups at terminal positions (e.g., 2-hydroxyethyl) versus the mid-chain 5-hydroxypentyl.

1-[4-(Phenoxy)benzyl]-5-Amino-6-azauracil Derivatives

- Example : Compounds 1–5 in .

- Key Differences: Substituents: Aromatic phenoxybenzyl groups replace the aliphatic hydroxypentyl chain.

3'-Deoxy-3'-Fluorouridine Derivatives

- Example: 1-(3′-deoxy-3′-fluoro-β-L-ribofuranosyl)uracil ().

- Key Differences: Sugar Modifications: Fluorinated ribofuranosyl groups confer anti-hepatitis C activity, unlike the non-sugar hydroxypentyl side chain. Mechanism: Acts as nucleoside analogs targeting viral polymerases, whereas 1-(5-Hydroxypentyl)uracil’s mechanism remains undefined .

Key Observations :

- Chain Length and Hydrophilicity : Longer chains (e.g., hydroxypentyl) may enhance lipid solubility, improving membrane permeability but reducing metabolic stability compared to shorter-chain analogs .

- Antioxidant Potential: Uracil derivatives with hydroxyl groups (e.g., 5-hydroxypentyl) may exhibit radical-scavenging properties, as seen in keto-substituted uracil nucleosides .

- Antiviral Specificity : Aromatic or sugar-modified uracils (e.g., ) show targeted antiviral effects, while aliphatic hydroxypentyl derivatives lack such specificity in current data.

Physicochemical Properties

- Molecular Weight: this compound (C9H14N2O4, MW 214.22) is heavier than 5-(2-hydroxyethyl)uracil (C6H8N2O3, MW 156.14) but lighter than fluorinated ribofuranosyl derivatives (e.g., C9H10FN2O5, MW 242.19) .

- Solubility: Hydroxypentyl’s hydroxyl group likely improves water solubility compared to non-polar analogs (e.g., phenoxybenzyl derivatives) but may reduce it relative to shorter-chain hydroxyalkyl uracils .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.